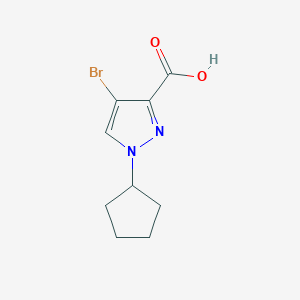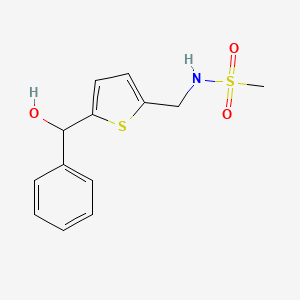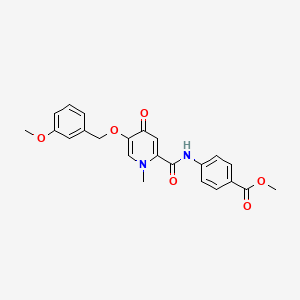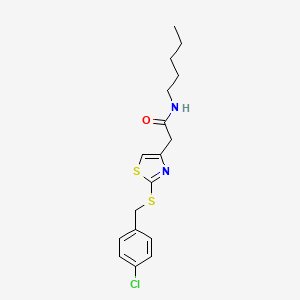
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide, also known as DAS181, is a novel antiviral drug that has gained significant attention in recent years due to its potential therapeutic applications. DAS181 has been shown to have broad-spectrum antiviral activity against a range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV).
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has been extensively studied for its antiviral activity against various respiratory viruses. In vitro studies have shown that N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide inhibits viral attachment and entry into host cells by cleaving sialic acid receptors on the cell surface. In vivo studies using animal models have demonstrated the efficacy of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide in reducing viral replication and improving survival rates in infected animals.
Mechanism of Action
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide is an enzymatic drug that cleaves sialic acid receptors on the cell surface, which are essential for viral attachment and entry into host cells. The cleavage of sialic acid receptors by N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide prevents viral entry and replication, thereby reducing the viral load in infected individuals.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has been shown to have minimal toxicity and side effects in animal models and human clinical trials. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide on the human body.
Advantages and Limitations for Lab Experiments
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has several advantages for lab experiments, including its broad-spectrum antiviral activity, high purity, and availability in large quantities. However, limitations include the need for specialized equipment and expertise to handle enzymatic drugs and the potential for off-target effects on host cells.
Future Directions
For N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide research include the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide in humans, as well as its potential applications in the treatment of other viral diseases.
Synthesis Methods
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide involves the reaction of 3,4-difluorobenzene thiol with 2-bromo-3-methylbutyronitrile, followed by the reaction of the resulting intermediate with N-acetylcysteine. The final product is obtained by deacetylation of the N-acetylcysteine derivative. The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2OS/c1-9(2)14(3,8-17)18-13(19)7-20-10-4-5-11(15)12(16)6-10/h4-6,9H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDAGCXOLMJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)


![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)



![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)
![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)

